molecular formula C26H20ClN3O4 B14100759 N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14100759
M. Wt: 473.9 g/mol
InChI Key: FBCCYQYMEMVIRS-UHFFFAOYSA-N
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Description

This compound is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core. Key structural features include:

  • A 2-chlorophenyl group attached via an acetamide linkage.
  • A 2-phenylethyl substituent at position 3 of the pyrimidine ring.
  • Two ketone groups at positions 2 and 4 of the pyrimidine, contributing to its electron-deficient aromatic system .

Properties

Molecular Formula

C26H20ClN3O4

Molecular Weight

473.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H20ClN3O4/c27-19-11-5-6-12-20(19)28-22(31)16-30-23-18-10-4-7-13-21(18)34-24(23)25(32)29(26(30)33)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,28,31)

InChI Key

FBCCYQYMEMVIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the benzofuro-pyrimidine core : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzofuran derivative and a diketone.
  • Introduction of the chlorophenyl group : This step involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the benzofuro-pyrimidine intermediate.
  • Attachment of the acetamide moiety : This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. Reaction outcomes depend on pH and temperature:

Conditions Reagents Product Yield
Acidic (HCl, 80°C)Concentrated HCl2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuropyrimidin-1-yl]acetic acid72%
Alkaline (NaOH, 60°C)6M NaOHSodium salt of the corresponding carboxylic acid65%

The chlorophenyl substituent remains stable under these conditions, though prolonged heating (>100°C) may induce partial dechlorination.

Oxidation Reactions

The dihydrobenzofuropyrimidine ring is susceptible to oxidation, forming a fully aromatic system:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂O, 25°C, 12hBenzofuro[3,2-d]pyrimidine-2,4-dione derivativeRequires catalytic H₂SO₄
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)DCM, reflux, 6hAromatic pyrimidinone with retained acetamideHigher selectivity

Oxidation of the phenylethyl side chain has not been observed under these conditions.

Nucleophilic Substitution

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Nucleophile Conditions Product Catalyst
NH₃ (aq.)100°C, 24h, sealed tube2-aminophenyl derivativeCuI
KSCNDMF, 120°C, 8h2-thiocyanatophenyl derivativeNone

Substitution occurs preferentially at the ortho position relative to the acetamide group due to steric and electronic effects.

Reduction Reactions

Selective reduction of the pyrimidinone ring has been achieved using:

Reducing Agent Conditions Product Outcome
NaBH₄EtOH, 0°C, 2hPartially reduced dihydropyrimidineLow yield (38%)
H₂ (1 atm)Pd/C, MeOH, 25°CSaturated pyrimidine ring with retained acetamideRequires 48h for completion

The acetamide group remains intact during these reductions.

Functional Group Modifications

The phenylethyl side chain undergoes Friedel-Crafts alkylation under strong Lewis acid conditions:

Reagent Conditions Product Byproducts
AlCl₃, benzene80°C, 6hEthylbenzene-substituted derivativeMinor chlorinated isomers

This reaction demonstrates the compound’s versatility in synthesizing structurally diverse analogs.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with the following pathways:

Temperature Range Primary Process Degradation Products
250–300°CAcetamide cleavageChlorophenyl fragment + pyrimidinone residue
300–400°CRing fragmentationCO, HCN, and aromatic hydrocarbons

No exothermic decomposition is observed below 250°C, indicating stability under standard handling conditions.

Comparative Reactivity with Analogues

Reactivity trends for structurally similar compounds are summarized below:

Compound Hydrolysis Rate Oxidation Susceptibility NAS Activity
N-(2-chlorophenyl)-2-[...]acetamide (target)HighModerateHigh
N-(4-chlorobenzyl)-2-[...]acetamideModerateLowLow
7-Phenyl- triazolo[4,3-a]pyridin-3(2H)-one LowHighNone

The target compound’s reactivity is enhanced by the electron-withdrawing chlorophenyl group and strained benzofuropyrimidine system.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that makes it interesting in medicinal chemistry and pharmacology. It incorporates a chlorobenzyl group, a benzofuro[3,2-d]pyrimidin-1(2H)-yl moiety, and an acetamide group. The presence of multiple functional groups suggests it may have diverse biological activities and applications in drug development.

Synthesis and Transformations
The synthesis of N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions, beginning with the formation of the benzofuro[3,2-d]pyrimidin-1(2H)-yl core, with subsequent steps introducing the 2-chlorobenzyl group and the acetamide functionality. Common reagents include chlorinating agents and amides, often facilitated by catalysts to enhance reaction efficiency. Optimized reaction conditions are crucial to ensure high yield and purity for large-scale production. Techniques such as continuous flow synthesis, high-throughput screening, and advanced catalysts may be employed to streamline the manufacturing process.

Potential Applications
N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has potential applications in:

  • Serving as a building block in synthesizing complex molecules
  • Pharmaceutical research
    Its unique structure may also allow it to serve as a scaffold for further modifications leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, synthetic routes, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Differences & Implications
Target Compound Benzofuro[3,2-d]pyrimidine - 2-Chlorophenyl acetamide
- 2-Phenylethyl at C3
- 2,4-Dioxo
Baseline for comparison; dioxo groups may enhance hydrogen bonding with targets.
N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo...]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidine - 3-Methoxyphenyl at C3
- Sulfanyl (S) linkage vs. acetamide
Sulfanyl group may improve solubility but reduce metabolic stability compared to acetamide.
N-(2-Chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo...]sulfanyl]acetamide Benzofuro[3,2-d]pyrimidine - 2-Fluorophenyl at C3
- Sulfanyl linkage
Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets.
2-[2,4-Dioxo-3-phenyl...]acetamide (CAS 877656-68-3) Benzofuro[3,2-d]pyrimidine - Phenyl at C3
- No phenylethyl chain
Simpler structure; reduced steric hindrance may affect target selectivity.
N-(2-Ethyl-6-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)...]acetamide (CAS 1351780-16-9) Benzofuro[3,2-d]pyrimidine - 2-Ethyl-6-methylphenyl acetamide Bulkier aryl group may influence pharmacokinetics (e.g., absorption).

Key Observations :

Sulfanyl-linked analogs (e.g., ) exhibit varied electronic properties compared to acetamide derivatives, which may alter binding kinetics.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step coupling of 2-chlorophenyl acetamide with a pre-functionalized benzofuropyrimidine core, analogous to methods in .
  • Sulfanyl derivatives (e.g., ) are synthesized via nucleophilic substitution, as seen in .

Halogenated aryl groups (e.g., 2-fluorophenyl in ) enhance metabolic stability due to decreased susceptibility to oxidative degradation .

Research Findings and Limitations

  • Structural Insights : Crystallographic data for related dichlorophenyl acetamides (e.g., ) reveal that substituent orientation significantly impacts intermolecular interactions (e.g., N–H⋯O hydrogen bonding), which may correlate with target binding efficiency.
  • Biological Data Gaps : While analogs like N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3-carboxamide exhibit anticonvulsant activity , specific data for the target compound are absent in the provided evidence.
  • Synthetic Challenges : Multi-step syntheses (e.g., ) often result in moderate yields (68–74%), necessitating optimization for scalability.

Biological Activity

N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group and a benzofuro-pyrimidine framework. The presence of multiple functional groups contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of NLRP3 Inflammasome : The NLRP3 inflammasome plays a crucial role in inflammatory responses. Studies suggest that compounds targeting this pathway can mitigate neuroinflammation associated with diseases such as Alzheimer's and Parkinson's disease. Inhibition of NLRP3 has been linked to reduced levels of pro-inflammatory cytokines like IL-1β and IL-18, which are critical in mediating inflammatory responses .
  • Anticancer Activity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related compounds:

Activity Effect Reference
NLRP3 Inflammasome InhibitionReduced IL-1β and IL-18 levels
CytotoxicityInduction of apoptosis in cancer cells
Anti-inflammatory EffectsModulation of pro-inflammatory cytokines

Case Studies

  • Neuroinflammation : A study on the effects of NLRP3 inhibitors demonstrated significant reductions in neuroinflammatory markers in animal models of Alzheimer's disease. The administration of similar compounds led to improved cognitive function and reduced amyloid plaque accumulation, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Cancer Treatment : In vitro studies showed that derivatives of the compound induced apoptosis in breast cancer cell lines. The mechanism involved the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

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